Imidazo[1,2-a]pyridine-3-carbaldehyde oxime
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for its synthesis .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Imidazo[1,2-a]pyridines : A study by Mohan, Rao, and Adimurthy (2013) describes a "water-mediated" hydroamination method for synthesizing methylimidazo[1,2-a]pyridines without using a catalyst. They also explored the Ag-catalyzed intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
Medicinal Chemistry and Drug Development
- Structure Modifications to Reduce Metabolism : Linton et al. (2011) explored modifications in the imidazo[1,2-a]pyrimidine structure, focusing on reducing metabolism mediated by aldehyde oxidase, which is critical in drug development (A. Linton, Ping Kang, Martha A. Ornelas, et al., 2011).
Applications in Antiviral Research
- Antiviral Activity of Imidazo[1,2-a]pyridines : Lhassani et al. (1999) synthesized imidazo[1,2-a]pyridines with various substituents, finding that some derivatives showed activity against cytomegalovirus and respiratory syncytial virus, showcasing the potential of these compounds in antiviral research (M. Lhassani, O. Chavignon, J. Chezal, et al., 1999).
Pharmacological Properties
- Pharmacological Properties of Imidazo[1,2-a]pyridines : Enguehard-Gueiffier and Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridines, discussing their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).
Therapeutic Applications
- Imidazo[1,2-a]pyridine as Therapeutic Agents : Deep et al. (2016) highlighted the imidazo[1,2-a]pyridine scaffold as a "drug prejudice" due to its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (A. Deep, R. Bhatia, R. Kaur, et al., 2016).
properties
IUPAC Name |
(NE)-N-(imidazo[1,2-a]pyridin-3-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-10-6-7-5-9-8-3-1-2-4-11(7)8/h1-6,12H/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWZJRTZWBDVHB-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=C(N2C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569004 | |
Record name | N-[(E)-(Imidazo[1,2-a]pyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-3-carbaldehyde oxime | |
CAS RN |
30493-08-4 | |
Record name | N-[(E)-(Imidazo[1,2-a]pyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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